![molecular formula C9H8O2S2 B2616794 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid CAS No. 2241141-24-0](/img/structure/B2616794.png)

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

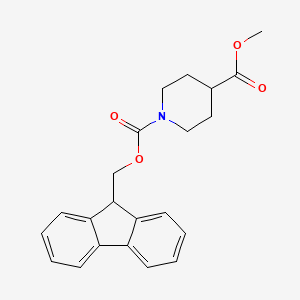

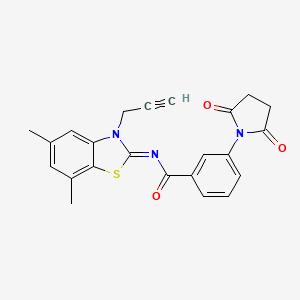

“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .

Molecular Structure Analysis

The InChI code for “4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11) . This indicates the molecular structure of the compound. It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

Applications De Recherche Scientifique

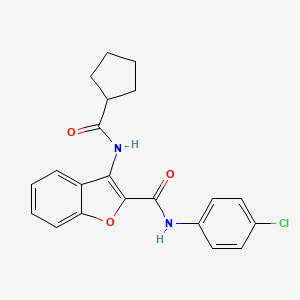

- 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules, especially those containing thiophene or related heterocycles .

- In drug development, this compound plays a crucial role as a building block. It contributes to the synthesis of novel pharmaceuticals by providing a versatile platform for chemical modifications .

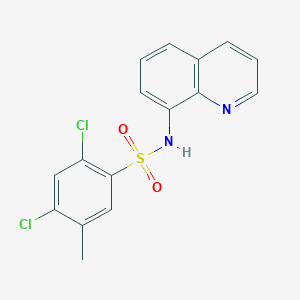

- Thiophene derivatives, including this compound, have gained attention due to their semiconducting properties. Researchers explore their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique structure of 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it an interesting candidate for these applications .

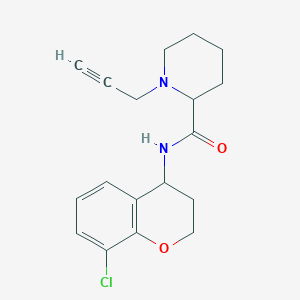

- Organic solar cells (OSCs) rely on organic semiconductors to convert sunlight into electricity. Researchers investigate the incorporation of this compound into OSCs to enhance their efficiency and stability .

- The conjugated system in 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it suitable for chemical sensing applications. It could be used as a sensing material for detecting specific analytes, such as gases or ions .

- Researchers explore the self-assembly properties of thiophene derivatives. This compound may participate in supramolecular interactions, leading to the formation of functional nanostructures or coordination complexes .

Organic Synthesis Intermediates

Pharmaceutical Intermediates

Materials Science and Optoelectronics

Photovoltaic Devices

Chemical Sensors

Supramolecular Chemistry

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, it is expected that more information about the specific effects of this compound will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDPBDSCYVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(SC2=C(S1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)